1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene
Overview
Description
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene is a chemical compound with the molecular formula C15H12FNO3 It is known for its unique structure, which includes a fluorobenzoyl group, an oxime group, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene typically involves the reaction of 4-fluorobenzoyl chloride with 2-methoxybenzaldehyde oxime. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the oxime ester linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The fluorobenzoyl group may enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-methoxybenzene
- 1-({[(4-Bromobenzoyl)oxy]imino}methyl)-2-methoxybenzene
- 1-({[(4-Methylbenzoyl)oxy]imino}methyl)-2-methoxybenzene
Uniqueness
1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-19-14-5-3-2-4-12(14)10-17-20-15(18)11-6-8-13(16)9-7-11/h2-10H,1H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASWDOXXDTZIZ-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NOC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326203 | |
Record name | [(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818745 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331460-34-5 | |
Record name | [(E)-(2-methoxyphenyl)methylideneamino] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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